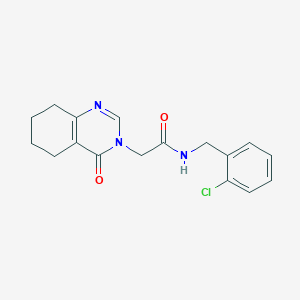

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-7-3-1-5-12(14)9-19-16(22)10-21-11-20-15-8-4-2-6-13(15)17(21)23/h1,3,5,7,11H,2,4,6,8-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNJLXSYMPRXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzylamine and 2-aminobenzamide.

Step 1 Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzylamine with 2-aminobenzamide under acidic or basic conditions to form an intermediate.

Step 2 Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the quinazolinone core.

Step 3 Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride to yield N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazolinone moiety, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Quinazoline derivatives.

Reduction: Alcohol derivatives of the quinazolinone ring.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Material Science:

Biology and Medicine

Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

Anti-inflammatory: Potential use in the treatment of inflammatory diseases due to its ability to inhibit pro-inflammatory mediators.

Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines, possibly through apoptosis induction.

Industry

Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting survival signaling pathways.

Comparison with Similar Compounds

a) Tetrahydroquinazolinone vs. Aromatic Quinazolinones

The tetrahydroquinazolinone core in the target compound distinguishes it from non-hydrogenated analogs. For example:

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): This fully aromatic quinazolinone derivative demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition (IC₅₀ = 1.2 µM), highlighting the role of aromaticity in enzyme binding.

- N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (): The cyclopentyl substituent instead of 2-chlorobenzyl emphasizes how alkyl vs. aryl groups modulate target selectivity and logP (predicted logP = 2.38 for the target vs. ~2.0 for cyclopentyl analogs) .

Substituent Effects on the Acetamide Nitrogen

a) Chlorobenzyl vs. Other Aryl Groups

- N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (): Replacing the 2-chlorobenzyl with a 3,4-dichlorobenzyl group increased molecular weight (507 g/mol vs. 425.92 g/mol for the target) and logP (experimental logP ~3.0 vs. 2.38 for the target). The additional chlorine atoms enhanced lipophilicity but may reduce solubility .

- N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (): The 4-chlorobenzyl isomer exhibited a higher polar surface area (63.68 Ų vs. 63.68 Ų for the target), suggesting similar hydrogen-bonding capacity despite differences in aromatic core (phthalazinone vs. quinazolinone) .

b) Heterocyclic Modifications

- N-(2-Chlorobenzyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide (G953-0339, ): The addition of a 3,5-dimethylpyrazole group to the quinazolinone ring increased hydrogen bond acceptors (6 vs. 5 in simpler analogs) and molecular weight (425.92 g/mol).

Pharmacological Activity Profiles

Physicochemical Properties

Biological Activity

N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to this compound may function through several mechanisms:

- Receptor Antagonism : It has been suggested that derivatives of tetrahydroquinoline can act as antagonists at the P2X7 receptor, which is implicated in inflammatory and pain pathways. This mechanism could provide insights into its potential analgesic properties .

- Anticancer Activity : The compound's structure suggests it may inhibit specific cancer cell lines. Similar compounds have demonstrated cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Cytotoxic Properties : A study investigated the cytotoxic effects of similar tetrahydroquinoline derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 cells with an EC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Further mechanistic studies revealed that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

- Inflammatory Response Modulation : In vitro studies assessing the compound's effect on P2X7 receptor activity showed a decrease in pro-inflammatory cytokine release, suggesting a role in managing chronic pain conditions .

Q & A

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and how are structural impurities minimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions, including condensation of substituted benzylamines with quinazolinone precursors. Key steps involve:

- Reaction Optimization : Use of reflux conditions (e.g., 22–35 hours in ethanol or dioxane) to achieve yields of 21–68%, as seen in analogous quinazolinone derivatives .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to remove unreacted intermediates.

- Structural Confirmation : Characterization via / NMR (chemical shifts for acetamide protons at δ 3.8–4.2 ppm and quinazolinone carbonyl at δ 165–170 ppm) and MS analysis (e.g., m/z 460–493 [M]) .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer:

- Core Techniques :

- Advanced Methods : X-ray crystallography or 2D NMR (e.g., NOESY) resolves stereochemical ambiguities in fused-ring systems .

Q. What preliminary biological screening methods are used to assess its anticancer potential?

Methodological Answer:

- In Vitro Assays :

- MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., IC values for derivatives range from 1–10 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining quantifies apoptotic induction .

- Target Identification : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using recombinant proteins .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict reactivity and binding modes of this compound?

Methodological Answer:

- DFT Modeling : B3LYP/6-31G(d) calculations determine frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV), indicating electrophilic reactivity at the acetamide group .

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding to kinase ATP pockets (e.g., docking scores ≤−9 kcal/mol for quinazolinone derivatives) .

Q. What strategies address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Yield Discrepancies : Adjust stoichiometry (e.g., 1:1.5–1:15.6 molar ratios for aldehyde coupling) or solvent polarity (DMF vs. ethanol) to optimize intermediates .

- Bioactivity Variability : Normalize assays using internal controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., Western blotting for target inhibition) .

Q. How is structure-activity relationship (SAR) analysis conducted to improve potency?

Methodological Answer:

- Substituent Screening : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the benzyl or quinazolinone positions .

- Key Findings :

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48 hours .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (T >200°C for most derivatives) .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR) applied to study dynamic molecular interactions?

Methodological Answer:

Q. What synthetic challenges arise in multi-step reactions, and how are they mitigated?

Methodological Answer:

Q. How are fluorescence properties exploited for mechanistic studies or cellular imaging?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.